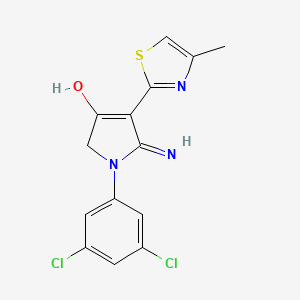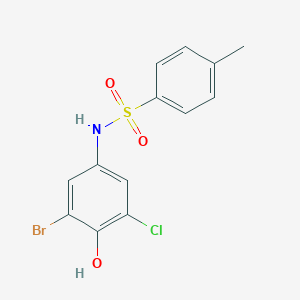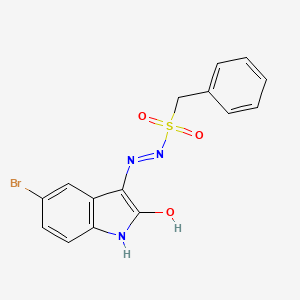![molecular formula C21H32N4O B5956705 N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine](/img/structure/B5956705.png)
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a dimethylphenyl group and a piperidine ring substituted with a methoxyethyl group, connected via a methanamine linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethylphenyl group. The piperidine ring is then synthesized and functionalized with the methoxyethyl group. Finally, the two moieties are connected via a methanamine linker under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in the production of PVC plastics.
Uniqueness
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a piperidine ring, along with the specific substitutions, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-16-6-7-19(11-17(16)2)21-20(14-23-24-21)13-22-12-18-5-4-8-25(15-18)9-10-26-3/h6-7,11,14,18,22H,4-5,8-10,12-13,15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCPSSNJVNMOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3CCCN(C3)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isopropyl-5-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5956623.png)
![2-(3-methoxybenzyl)-4-[4-(methylthio)benzoyl]morpholine](/img/structure/B5956625.png)

![[5-[1-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]-(1,4-oxazepan-4-yl)methanone](/img/structure/B5956643.png)
![2-(3-methoxy-1-piperidinyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5956650.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5956661.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B5956663.png)
![N-(tert-butyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5956664.png)
![(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5956670.png)


![1-(4-ethyl-1-piperazinyl)-3-(3-{[(4-fluorobenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5956689.png)
![[3-benzyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5956692.png)
